molecular formula C4H2BrN3S B1526649 2-Amino-5-bromothiazole-4-carbonitrile CAS No. 944804-79-9

2-Amino-5-bromothiazole-4-carbonitrile

Cat. No. B1526649
CAS RN: 944804-79-9
M. Wt: 204.05 g/mol
InChI Key: AWRSBLKVIBXYGO-UHFFFAOYSA-N
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Description

2-Amino-5-bromothiazole-4-carbonitrile is a chemical compound with the molecular formula C4H2BrN3S . It is used in the preparation of coumarin derivatives with antimicrobial properties .


Synthesis Analysis

The synthesis of this compound and similar compounds often involves reactions with amines . A new series of 2-aminothiazole derivatives was designed and prepared as phosphodiesterase type 5 (PDE5) regulators and COX-1/COX-2 inhibitors .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a type of heterocyclic compound . The compound has been characterized by FTIR and NMR (1H and 13C) .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can react with substituted benzaldehydes and thiourea to produce pyrimidine scaffolds .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 204.05 . It is a solid at room temperature .

Scientific Research Applications

Green Synthesis and Characterization

Compounds related to 2-Amino-5-bromothiazole-4-carbonitrile have been synthesized through green chemistry approaches, highlighting their potential in eco-friendly chemical processes. For example, spectrofluorometric characterization and antibacterial activity of heterocyclic compounds derived from chalcone, synthesized under microwave irradiation, have been studied. These compounds exhibit significant antibacterial properties and solvatochromic behaviors, indicating their potential in biological applications and as probes for studying micelle formation (Khan, 2017).

Regioselective Hydrodehalogenation

Research has been conducted on the regioselective hydrodehalogenation of dihaloisothiazole-carbonitriles, leading to the synthesis of haloisothiazole-carbonitriles. This work demonstrates the versatility of these compounds in chemical synthesis, providing pathways to further functionalized materials (Ioannidou & Koutentis, 2011).

Corrosion Inhibition

Certain derivatives have been investigated for their corrosion inhibition performance, showing high efficiency in protecting mild steel in acidic solutions. This underscores the potential of such compounds in industrial applications to prevent material degradation (Yadav et al., 2016).

Electrocatalytic Multicomponent Assembly

Electrocatalytic processes involving these compounds have been developed for the synthesis of pyrano[3,2-c]chromene-3-carbonitrile derivatives. These methods offer efficient, mild, and neutral condition approaches to synthesizing complex molecules, indicating the utility of this compound in facilitating multicomponent chemical reactions (Vafajoo et al., 2014).

Novel Schiff Bases and Antimicrobial Activity

Research into novel Schiff bases using derivatives of this compound has highlighted their antimicrobial activity. These studies contribute to the pharmaceutical field, providing insights into the development of new antimicrobial agents (Puthran et al., 2019).

Mechanism of Action

2-Amino-5-bromothiazole-4-carbonitrile and its derivatives have shown promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents . They have been found to have a complete inhibitory effect on PDE5 (100%) at 10 μM .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. Specific target organ toxicity can occur after a single exposure, with the respiratory system being a target organ . It should be stored in a dark place, in an inert atmosphere, and at temperatures below -20°C .

Future Directions

The development of anticancer drug resistance has significantly restricted the clinical efficacy of the most commonly prescribed anticancer drugs. Therefore, investigating small molecule antitumor agents, such as 2-Amino-5-bromothiazole-4-carbonitrile, which could decrease drug resistance and reduce unpleasant side effects, is more desirable . This compound and its derivatives could be considered to act as antagonists against target UDP-N-acetylmuramate/l-alanine ligase .

properties

IUPAC Name

2-amino-5-bromo-1,3-thiazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrN3S/c5-3-2(1-6)8-4(7)9-3/h(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRSBLKVIBXYGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(SC(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20727363
Record name 2-Amino-5-bromo-1,3-thiazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20727363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

944804-79-9
Record name 2-Amino-5-bromo-1,3-thiazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20727363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Aminothiazole-4-carbonitrile (1.40 g, 11.18 mmol) was dissolved in 20 mL AcOH in a 150 mL round bottom flask. Br2 (1.78 g, 11.18 mmol) was added to the reaction in a dropwise manner. After stirring at room temperature for 10 minutes, AcOH was removed under vacuum. Saturated sodium bicarbonate was added to the reaction mixture, and the mixture was extracted with EtOAc (2×100 mL). The combined organic layers were washed with brine and dried over sodium sulfate. 2-amino-5-bromothiazole-4-carbonitrile (1.20 g, yield: 53%) was obtained. LCMS (API-ES) m/z (%): 205.9 (100%, M++2H).
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.78 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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